4,7-Dibromo-2,1,3-benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole has been achieved through various methods, including the modified nitration process which significantly improves yield (Wang et al., 2010). Moreover, the Sonogashira coupling reaction and modifications thereof have been utilized to extend the π-conjugation of this compound, leading to derivatives with promising properties for organic electronics (Neto et al., 2005).
Molecular Structure Analysis
4,7-Dibromo-2,1,3-benzothiadiazole exhibits a unique molecular structure that contributes to its elastic bending flexibility and crystalline-state fluorescence. A large needle-shaped single crystal of this compound can display a reversible fluorescence change under mechanical bending, highlighting its unique structural properties (Hayashi, Koizumi, & Kamiya, 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including the reaction with arylboronic acids in the presence of catalytic amounts of a NCP-pincer palladacycle, leading to photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles with high yields. These derivatives exhibit high fluorescent quantum yields and adequate band gap values for OLED applications (Neto et al., 2005).
Physical Properties Analysis
The physical properties of 4,7-Dibromo-2,1,3-benzothiadiazole, such as its elastic bending flexibility and crystalline-state fluorescence, are notable. Its ability to revert to its original shape upon relaxation and show reversible fluorescence changes under mechanical stress demonstrates the compound's unique physical characteristics (Hayashi, Koizumi, & Kamiya, 2017).
Scientific Research Applications
Optoelectronics and Fluorescence Applications : It is used as a building block for high-performance optoelectronic devices. For instance, a single crystal of this compound shows elastic bending flexibility and crystalline-state fluorescence, which are significant for applications in flexible electronics (Hayashi, Koizumi, & Kamiya, 2017).
Solar Cell Development : Modified nitration of 4,7-dibromo-2,1,3-benzothiadiazole has led to the development of small band gap polymers like P1TPQ and P3TPQ, which are used in bulk heterojunction solar cells (Wang et al., 2010).
Luminescent Materials : Synthesis and characterization of efficient luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties have been reported. These compounds exhibit better optical properties and thermostability, making them suitable for various light-emitting applications (Tao et al., 2011).
Organic Light Emitting Diodes (OLEDs) : Research has shown the synthesis of photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles, which exhibit high fluorescent quantum yields and are suitable for testing as OLED materials (Neto et al., 2005).
Electrochemically Active Polymers : The compound has been used to create polymers that show active doping-undoping cycles in both reduction and oxidation regions and are converted into electrically conducting materials upon chemical doping (Kanbara & Yamamoto, 1993).
Fluorescent Sensors : Benzothiadiazole-based compounds have been developed for selective detection of Cu2+ and OH– ions by fluorescence quenching, with potential applications in environmental monitoring and biological assays (Tian et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,7-dibromo-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWHLLJXAECMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347828 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-2,1,3-benzothiadiazole | |
CAS RN |
15155-41-6 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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